Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Comprehensive Technical Guide
Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathway for 3-ethyl-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a well-established two-step process, commencing with the formation of an intermediate ester, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to yield the target carboxylic acid. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.
Synthesis Pathway Overview
The synthesis of 3-ethyl-5-methylisoxazole-4-carboxylic acid proceeds through two key transformations:
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Formation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate: This step involves a cycloaddition reaction between a nitrile oxide (generated in situ from 1-nitropropane) and an enamine (ethyl β-pyrrolidinocrotonate). This method is highly regioselective, yielding the desired 3,5-disubstituted isoxazole ester without the formation of positional isomers.[1]
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Hydrolysis of the Ester: The intermediate ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved through either acid- or base-catalyzed methods.
The overall synthesis pathway is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]
This procedure is adapted from Organic Syntheses.
A. Preparation of Ethyl β-pyrrolidinocrotonate (Enamine Intermediate)
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To a 1-liter, one-necked flask equipped with a Dean-Stark water separator and a condenser under a nitrogen atmosphere, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.
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Heat the reaction mixture to a vigorous reflux and maintain for 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.
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Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.
B. Preparation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
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In a 5-liter, three-necked flask fitted with a dropping funnel and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.
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Cool the flask in an ice bath and maintain a nitrogen atmosphere.
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While stirring the mixture magnetically, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over a period of 3 hours.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.
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Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.
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Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic to remove any remaining amines.
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Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.
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Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
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Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
Step 2: Hydrolysis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate to 3-Ethyl-5-methylisoxazole-4-carboxylic Acid
The following protocol is based on a general procedure for the hydrolysis of a similar isoxazole ester.[2]
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In a suitable flask, prepare a mixture of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, and water. For a similar substrate, a molar ratio of approximately 1:1.23 (ester:KOH) was used.
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Stir the mixture at room temperature for 2 hours, then heat to reflux and maintain for an additional 2 hours.
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After the reaction is complete, evaporate the ethanol in vacuo.
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Cool the remaining aqueous solution and acidify with hydrochloric acid until a solid precipitate forms.
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Filter the resulting solid, wash with water, and then triturate with methanol to yield the final product, 3-ethyl-5-methylisoxazole-4-carboxylic acid.
An alternative hydrolysis method reported for a similar isoxazole ester involves using 60% aqueous sulfuric acid, which is claimed to provide a higher yield and shorter reaction time.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | C₉H₁₃NO₃ | 183.20 | 53064-41-8 |
| 3-Ethyl-5-methylisoxazole-4-carboxylic acid | C₇H₉NO₃ | 155.15 | 17147-85-2 |
| Reaction Step | Product | Yield (%) | Boiling Point (°C) | Melting Point (°C) |
| Step 1: Ester Formation | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 68-71[1] | 72 (at 0.5 mmHg)[1][5] | - |
| Step 2: Hydrolysis | 3-Ethyl-5-methylisoxazole-4-carboxylic acid | Not explicitly reported | - | 121-125[6] |
| Spectroscopic Data for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [1] | |
| Infrared (IR) | 1725, 1605, 1300 cm⁻¹ |
| ¹H NMR (CCl₄) | δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃) |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of 3-ethyl-5-methylisoxazole-4-carboxylic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3-Ethyl-5-methylisoxazole-4-carboxylic acid 97 17147-85-2 [sigmaaldrich.com]

